molecular formula C19H21BrN2O3S B12454821 4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol

4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol

Cat. No.: B12454821
M. Wt: 437.4 g/mol
InChI Key: ITYOQXMEVPKZJK-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol is a complex organic compound that features a brominated phenol group, an imine linkage, and a sulfonyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol typically involves a multi-step process. One common method includes the condensation of 4-bromosalicylaldehyde with an amine derivative, such as 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline, in the presence of a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol is unique due to its combination of a brominated phenol group, an imine linkage, and a sulfonyl-substituted piperidine ring. This structural arrangement imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

4-bromo-2-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]iminomethyl]phenol

InChI

InChI=1S/C19H21BrN2O3S/c1-14-8-10-22(11-9-14)26(24,25)18-5-3-17(4-6-18)21-13-15-12-16(20)2-7-19(15)23/h2-7,12-14,23H,8-11H2,1H3

InChI Key

ITYOQXMEVPKZJK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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